

# Application Notes: Spastazoline for Inducing Mitotic Disruption and Cytokinesis Defects

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## Compound of Interest

Compound Name: *Spastazoline*

Cat. No.: *B610933*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Spastazoline** is a potent, selective, and cell-permeable inhibitor of the microtubule-severing AAA (ATPases Associated with diverse cellular Activities) protein, spastin.[1][2][3] Spastin plays a critical role in disassembling microtubule structures, a process essential for the final stages of cell division, including nuclear envelope reformation and the severing of the intercellular bridge during cytokinesis.[4][5]

Unlike classical mitotic arrest agents that target tubulin polymerization (e.g., Nocodazole) or microtubule stability (e.g., Taxol) to induce a metaphase block, **Spastazoline** disrupts mitosis at a later stage. Its primary effect is the inhibition of spastin-mediated microtubule severing, leading to persistent spindle microtubules, defects in nuclear envelope reformation, and an accumulation of cells with unresolved intercellular bridges, ultimately failing cytokinesis.[4][5] This makes **Spastazoline** a valuable chemical tool for studying the dynamic regulation of microtubules during late anaphase, telophase, and cytokinesis.

## Data Presentation

Quantitative data for **Spastazoline** is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of **Spastazoline**

Property	Value	Reference
CAS Number	2351882-11-4	[1][2]
Molecular Formula	C <sub>20</sub> H <sub>30</sub> N <sub>8</sub>	[6]
Molecular Weight	382.51 g/mol	[2][6]
Appearance	Crystalline solid	
Solubility	DMSO: ≥ 76 mg/mL (198.68 mM)	[2]
Water: Insoluble	[2]	
Cell Permeability	Yes	[2][3]

Table 2: In Vitro Inhibitory Activity of **Spastazoline**

Target	Assay Type	IC <sub>50</sub> Value	Reference
Human Spastin	ATPase Activity	99 nM	[1][2][7]
Human VPS4	ATPase Activity	No inhibition at 10 μM	[2][5]

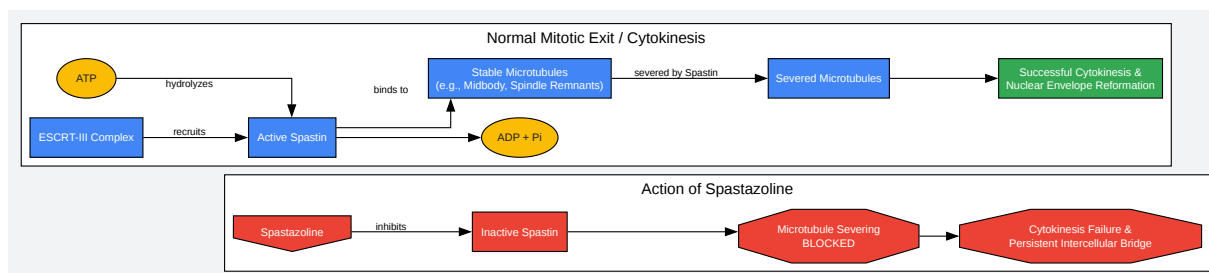
Table 3: Cellular Effects of **Spastazoline** Treatment

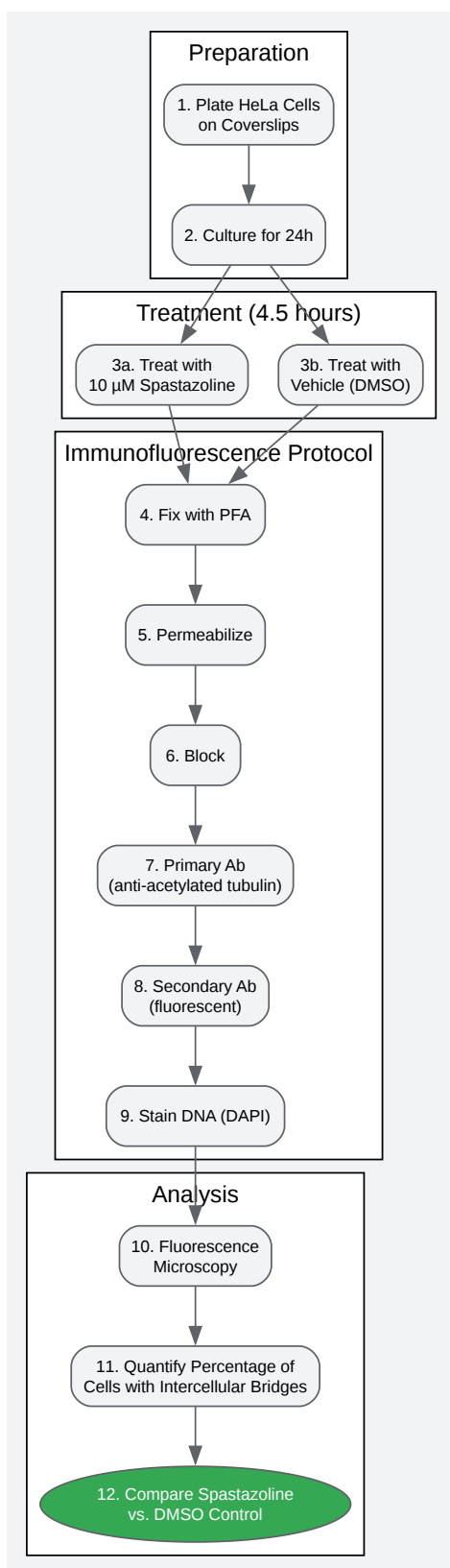
Cell Line	Concentration	Treatment Duration	Observed Effect	Reference
HeLa	10 $\mu$ M	4.5 hours	~2-fold increase in cells with intercellular bridges	[1][5]
HeLa	10 $\mu$ M	4 hours	Increased frequency of transnuclear microtubules and more lobular nuclei	[4]

## Mechanism of Action

Spastin is an enzyme that utilizes the energy from ATP hydrolysis to sever stable microtubules into shorter, more dynamic filaments. During the exit from mitosis, spastin is recruited by the ESCRT-III complex to the site of nuclear envelope reformation and to the midbody within the intercellular bridge.[4][8] Its function is to clear away persistent spindle microtubules that would otherwise obstruct the proper sealing of the nuclear envelope and the final abscission step of cytokinesis.

**Spastazoline** acts as an ATP-competitive inhibitor of spastin.[5][8] By binding to the ATPase domain of spastin, it prevents ATP hydrolysis, thereby blocking the enzyme's microtubule-severing activity. This inhibition leads to the persistence of microtubule structures that should be disassembled, causing defects in the terminal stages of cell division.





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